Oxalacetic acid

Description

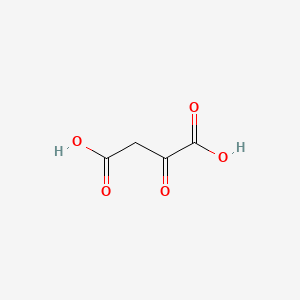

Structure

3D Structure

Properties

IUPAC Name |

2-oxobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXUQMNIQBQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021646 | |

| Record name | 2-Oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | Oxalacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

134 mg/mL | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-42-7 | |

| Record name | Oxaloacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaloacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxalacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 °C | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Oxalacetic Acid in the Krebs Cycle: A Technical Overview

An In-depth Technical Guide on the Core Role of Oxalacetic Acid in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

This compound, in its ionized form oxaloacetate (OAA), is a cornerstone of cellular metabolism, holding a critical position as a key intermediate in the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle)[1][2]. This cycle is the central hub for the aerobic oxidation of carbohydrates, fatty acids, and amino acids, ultimately leading to the production of ATP[3][4]. Oxaloacetate's significance extends beyond its cyclical role; it is a vital link between numerous metabolic pathways, including gluconeogenesis, amino acid synthesis, the urea cycle, and fatty acid synthesis[1]. Its concentration and regulation are paramount to maintaining cellular energy homeostasis. This guide provides a detailed examination of the multifaceted role of oxaloacetate in the Krebs cycle, supported by quantitative data, experimental protocols, and pathway visualizations.

The Foundational Role of Oxaloacetate in the Krebs Cycle

The Krebs cycle commences with the condensation of a two-carbon acetyl-CoA molecule with the four-carbon oxaloacetate to form a six-carbon citrate molecule. This irreversible reaction is catalyzed by the enzyme citrate synthase and is a key regulatory point of the cycle. As the cycle progresses through a series of enzymatic reactions, two carbon atoms are released as carbon dioxide, and oxaloacetate is regenerated, ready to accept another acetyl-CoA molecule. Thus, oxaloacetate acts as both the initial reactant and the final product of the cycle, making its continuous availability essential for the cycle's operation.

Quantitative Data on Oxaloacetate and Related Enzymes

The kinetics of the enzymes that produce and consume oxaloacetate, along with its mitochondrial concentration, are crucial for understanding its regulatory role.

Table 1: Kinetic Properties of Citrate Synthase

| Substrate/Inhibitor | Species/Tissue | K_m / K_i Value (µM) | Notes |

| Oxaloacetate | Rat Liver | 2 | Michaelis constant (K_m). |

| Oxaloacetate | Aspergillus niger | 5 | Michaelis constant (K_m). |

| Acetyl-CoA | Rat Liver | 16 | Michaelis constant (K_m). |

| Acetyl-CoA | Aspergillus niger | 10 | Michaelis constant (K_m). |

| ATP | Rat Liver | - | Competitive inhibitor with respect to acetyl-CoA; mixed inhibition with respect to oxaloacetate. |

| ATP | Aspergillus niger | 1000 | Competitive inhibitor with respect to acetyl-CoA (K_i). |

| Citrate | - | - | Product inhibition. |

| Succinyl-CoA | - | - | Competitive inhibitor of acetyl-CoA binding. |

| NADH | - | - | Inhibits citrate synthase. |

Table 2: Mitochondrial Concentration of Free Oxaloacetate

| Tissue | Condition | Concentration (µM) |

| Rat Hepatocytes | 1.5 mM lactate + 0.05 mM oleate | 5 |

| Rat Hepatocytes | 1.5 mM lactate + 0.5 mM oleate | 2 |

The low micromolar concentration of oxaloacetate in the mitochondria underscores its role as a rate-limiting substrate for the Krebs cycle.

Anaplerosis and Cataplerosis: Maintaining Oxaloacetate Homeostasis

The Krebs cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism. Intermediates of the cycle can be removed for biosynthetic purposes (cataplerosis) and must be replenished (anaplerosis) to maintain the cycle's function. Oxaloacetate is a central hub for these processes.

-

Anaplerotic Reactions (Replenishing OAA): These reactions "fill up" the Krebs cycle. The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. This reaction is crucial, especially in the liver and kidney. Other anaplerotic sources of oxaloacetate include the transamination of aspartate.

-

Cataplerotic Reactions (Consuming OAA): These reactions drain intermediates from the cycle. A primary example is the use of oxaloacetate in gluconeogenesis, where it is converted to phosphoenolpyruvate. Oxaloacetate is also a precursor for the synthesis of several amino acids, such as aspartate.

The balance between anaplerotic and cataplerotic reactions is vital for cellular homeostasis, ensuring that the Krebs cycle can meet the cell's energy and biosynthetic needs.

Experimental Protocols

Measurement of Citrate Synthase Activity

Principle: This assay measures the activity of citrate synthase by monitoring the reaction of the free Coenzyme A (CoA-SH) produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The product, TNB, is a colored compound that absorbs light at 412 nm. The rate of color formation is proportional to the citrate synthase activity.

Methodology:

-

Sample Preparation: Homogenize tissue or cells in an appropriate assay buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the mitochondrial fraction.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, DTNB, acetyl-CoA, and the sample.

-

Initiation of Reaction: Start the reaction by adding oxaloacetate to the mixture.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The readings should be taken in kinetic mode.

-

Calculation: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve. The citrate synthase activity is then calculated using the extinction coefficient of TNB.

Measurement of Malate Dehydrogenase Activity

Principle: The activity of malate dehydrogenase (MDH) is determined by monitoring the oxidation of NADH to NAD+ in the presence of oxaloacetate. NADH absorbs light at 340 nm, while NAD+ does not. Therefore, the rate of decrease in absorbance at 340 nm is proportional to the MDH activity.

Methodology:

-

Sample Preparation: Prepare the sample as described for the citrate synthase assay.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer (typically pH 7.5-8.0), NADH, and the sample.

-

Temperature Equilibration: Incubate the cuvette in a thermostatted spectrophotometer to reach the desired temperature (e.g., 25°C).

-

Initiation of Reaction: Initiate the reaction by adding oxaloacetate.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Determine the rate of change in absorbance (ΔA/min) from the initial linear portion of the curve. Calculate the enzyme activity based on the extinction coefficient of NADH.

Oxaloacetate as a Regulator and Therapeutic Target

The concentration of oxaloacetate is a primary regulator of the Krebs cycle's flux. When cellular energy is low, the oxidation of malate to oxaloacetate is favored, providing the substrate for citrate synthase. Conversely, under conditions of high NADH/NAD+ ratio, the equilibrium of the malate dehydrogenase reaction shifts towards malate, reducing oxaloacetate levels and thus slowing the Krebs cycle.

Recent research has explored oxaloacetate as a potential therapeutic agent for various conditions, including neurodegenerative diseases and metabolic disorders. By enhancing mitochondrial function and energy metabolism, oxaloacetate may offer protective effects. Its role in cancer metabolism is also under investigation, with some studies suggesting it could disrupt the altered metabolic pathways of cancer cells.

Conclusion

This compound is far more than a simple intermediate in a metabolic cycle. It is a critical nexus, integrating cellular energy status with biosynthetic demands. Its concentration, tightly regulated by the interplay of anaplerotic and cataplerotic reactions and the cellular redox state, dictates the flux through the Krebs cycle. A thorough understanding of the roles and regulation of oxaloacetate is fundamental for research in metabolic diseases, neurodegeneration, and oncology, and it holds promise for the development of novel therapeutic strategies.

References

- 1. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

The Pivotal Role of Oxaloacetic Acid in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaloacetic acid (OAA), a four-carbon dicarboxylic acid, stands as a critical metabolic intermediate at the crossroads of cellular energy production and biosynthesis. Its central role in the citric acid (TCA) cycle, gluconeogenesis, and anaplerotic reactions underscores its importance in maintaining metabolic homeostasis. This technical guide provides an in-depth exploration of oxaloacetic acid's function in cellular respiration, presenting quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic pathways and their therapeutic potential.

Core Function of Oxaloacetic Acid in the Citric Acid Cycle

Oxaloacetic acid is a key substrate in the first and last steps of the citric acid cycle, a series of reactions essential for the oxidation of acetyl-CoA and the production of ATP. In the initial step, OAA condenses with acetyl-CoA to form citrate, a reaction catalyzed by citrate synthase. This reaction is a major regulatory point of the cycle. Subsequently, through a series of enzymatic reactions, the cycle regenerates OAA from malate, catalyzed by malate dehydrogenase, allowing the cycle to continue.

Quantitative Data: Enzyme Kinetics and Cellular Concentrations

The efficiency of the citric acid cycle is intrinsically linked to the availability of oxaloacetic acid and the kinetic properties of the enzymes that metabolize it. The following tables summarize key quantitative data related to OAA in cellular respiration.

| Parameter | Value | Organism/Tissue | Reference(s) |

| Mitochondrial OAA Concentration | 2-5 µM | Rat Liver | [1][2] |

| Citrate Synthase Kinetics | |||

| Km for Oxaloacetate | 2 µM | Rat Liver | [3] |

| Km for Acetyl-CoA | 16 µM | Rat Liver | [3] |

| Malate Dehydrogenase Kinetics | |||

| Km for Oxaloacetate | Lower than for malate | Various | [4] |

| Km for NADH | Lower than for NAD+ | Various |

Table 1: Key Quantitative Parameters of Oxaloacetic Acid Metabolism. This table provides a summary of the mitochondrial concentration of oxaloacetic acid and the Michaelis constants (Km) for the key citric acid cycle enzymes, citrate synthase and malate dehydrogenase.

Visualization of Oxaloacetic Acid's Role in the TCA Cycle

The following diagram illustrates the central position of oxaloacetic acid within the citric acid cycle.

Anaplerotic and Cataplerotic Roles of Oxaloacetic Acid

To maintain the integrity of the citric acid cycle, the intermediates that are removed for biosynthetic purposes (cataplerosis) must be replenished (anaplerosis). Oxaloacetic acid is a primary hub for these anaplerotic and cataplerotic fluxes.

Anaplerotic Pathways Forming Oxaloacetate

The most significant anaplerotic reaction is the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase. This reaction is crucial for replenishing the TCA cycle intermediate pool, particularly in tissues with high biosynthetic demands.

Quantitative Data: Anaplerotic Flux

The rate of anaplerosis can vary significantly depending on the tissue type and metabolic state. The following table presents data on anaplerotic flux relative to TCA cycle flux in different muscle fiber types.

| Muscle Fiber Type | Anaplerotic Flux (% of TCA Cycle Flux) at Rest | Anaplerotic Flux (% of TCA Cycle Flux) during Contraction | Reference(s) |

| White Gastrocnemius | 18% | Maintained | |

| Red Gastrocnemius | 35% | Maintained | |

| Soleus | 41% | Maintained |

Table 2: Anaplerotic Flux in Rat Skeletal Muscle. This table illustrates the relative contribution of anaplerotic reactions to the TCA cycle in different muscle fiber types at rest and during contraction.

Visualization of Anaplerotic Reactions

The following diagram illustrates the key anaplerotic pathway replenishing oxaloacetate.

Regulatory and Signaling Functions of Oxaloacetic Acid

Beyond its metabolic roles, oxaloacetic acid is emerging as a signaling molecule that can influence various cellular processes, including cell survival, proliferation, and mitochondrial biogenesis.

Regulation of Akt-FoxO1 and JNK/c-Jun Signaling in Cancer Cells

Recent studies have shown that oxaloacetate can inhibit the growth of liver cancer cells by modulating key signaling pathways. It has been demonstrated to inhibit the phosphorylation of Akt and activate the JNK/c-Jun pathway, leading to the activation of the transcription factor FoxO1, which can promote apoptosis.

Visualization of OAA-Mediated Signaling in Cancer Cells

The following diagram depicts the proposed mechanism by which oxaloacetate influences cancer cell survival.

Promotion of Mitochondrial Biogenesis

Studies in neuronal cells have indicated that oxaloacetate can promote mitochondrial biogenesis. This effect is mediated through the activation of key regulators of mitochondrial biogenesis, such as PGC-1α.

Visualization of OAA's Role in Mitochondrial Biogenesis

The following diagram illustrates the signaling pathway through which oxaloacetate is proposed to enhance mitochondrial biogenesis.

Experimental Protocols

Accurate measurement of oxaloacetic acid and related metabolic fluxes is crucial for research in this area. The following sections provide detailed methodologies for key experiments.

Quantification of Oxaloacetate in Biological Samples

Principle: This protocol is based on a colorimetric or fluorometric coupled enzyme assay where OAA is converted to pyruvate, which then reacts with a probe to produce a detectable signal.

Materials:

-

OAA Assay Kit (e.g., from Sigma-Aldrich or Abcam) containing OAA Assay Buffer, OAA Probe, OAA Enzyme Mix, and OAA Standard.

-

96-well microplate (clear for colorimetric, black for fluorometric).

-

Microplate reader.

-

Homogenizer.

-

Centrifuge.

-

Deproteinizing spin filters (10 kDa MWCO).

Procedure:

-

Sample Preparation:

-

For tissues (~20 mg) or cells (~2 x 10^6), homogenize in 100 µL of cold OAA Assay Buffer.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Deproteinize the supernatant using a 10 kDa MWCO spin filter to remove enzymes that may interfere with the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of OAA standards according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol for the colorimetric assay and 0 to 1 nmol for the fluorometric assay.

-

-

Assay Reaction:

-

Prepare a Reaction Mix containing OAA Assay Buffer, OAA Probe, and OAA Enzyme Mix as per the kit protocol.

-

Add 50 µL of the Reaction Mix to each well containing 50 µL of standard or sample.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

For the colorimetric assay, measure absorbance at ~570 nm.

-

For the fluorometric assay, measure fluorescence at Ex/Em = ~535/587 nm.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting the absorbance or fluorescence of the standards against their concentrations.

-

Determine the OAA concentration in the samples from the standard curve.

-

Measurement of Anaplerotic Flux

Principle: This method utilizes 13C-labeled substrates (e.g., [U-13C]glucose or [1,2-13C]glucose) and Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to trace the incorporation of the label into TCA cycle intermediates. The pattern of 13C enrichment in metabolites like glutamate can be used to calculate the relative flux through anaplerotic pathways.

Workflow:

Conclusion

Oxaloacetic acid is a cornerstone of cellular metabolism, with its functions extending beyond the canonical citric acid cycle to include critical roles in anaplerosis, cataplerosis, and cellular signaling. A thorough understanding of OAA's multifaceted involvement in cellular respiration is paramount for researchers and drug development professionals targeting metabolic pathways in various disease states, including cancer and neurodegenerative disorders. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a robust foundation for further investigation into the therapeutic potential of modulating oxaloacetic acid levels and its associated metabolic and signaling networks.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Relative rates of anaplerotic flux in rested and contracted rat skeletal muscle measured by 13C NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Oxalacetic acid as a precursor for amino acid synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalacetic acid, in its biologically active form oxaloacetate (OAA), is a pivotal intermediate in cellular metabolism.[1] As a key component of the citric acid cycle, it is centrally positioned at the crossroads of carbohydrate, lipid, and amino acid metabolism.[1][2] Its role extends beyond energy production, serving as a direct precursor for the synthesis of a significant family of amino acids.[1][3] This guide provides a detailed exploration of the biochemical pathways originating from oxaloacetate that lead to the production of several essential and non-essential amino acids, offering insights into the enzymatic machinery, regulatory mechanisms, and experimental methodologies crucial for research and development in this field.

The Aspartate Family of Amino Acids: A Pathway from Oxaloacetate

Oxaloacetate is the starting point for the synthesis of what is known as the "aspartate family" of amino acids. This group includes the non-essential amino acids aspartate and asparagine, as well as the essential amino acids lysine, methionine, threonine, and isoleucine. The biosynthetic pathways for these amino acids are particularly relevant in plants, bacteria, and fungi, as humans and other animals lack the necessary enzymes and must obtain the essential ones from their diet.

The initial and committing step in this pathway is the conversion of oxaloacetate to aspartate. This reaction is typically a transamination, where an amino group is transferred from glutamate, yielding aspartate and α-ketoglutarate. From aspartate, a branched pathway leads to the synthesis of the other members of the family.

Core Biosynthetic Pathway

The conversion of oxaloacetate to the various amino acids of the aspartate family is a multi-step enzymatic process. The general flow of this pathway is depicted below.

Key Enzymes and Their Regulation

The biosynthesis of the aspartate family amino acids is tightly regulated to ensure metabolic efficiency. This regulation primarily occurs through feedback inhibition of key enzymes.

| Enzyme | Reaction Catalyzed | Regulation |

| Aspartate Aminotransferase | Oxaloacetate + Glutamate ⇌ Aspartate + α-Ketoglutarate | Generally regulated by substrate availability. |

| Aspartokinase | Aspartate → Aspartyl-β-phosphate | The committed step of the pathway. Often exists as multiple isozymes, which are subject to feedback inhibition by lysine, threonine, and methionine. |

| Aspartate-semialdehyde Dehydrogenase | Aspartyl-β-phosphate → Aspartate-β-semialdehyde | A key enzyme in the common pathway leading to lysine, methionine, and threonine. |

| Homoserine Dehydrogenase | Aspartate-β-semialdehyde → Homoserine | A branch point enzyme, often feedback-inhibited by threonine. In some organisms like E. coli, it exists as a bifunctional enzyme with aspartokinase. |

| Dihydrodipicolinate Synthase | Aspartate-β-semialdehyde + Pyruvate → Dihydrodipicolinate | The first committed step in the lysine-specific branch of the diaminopimelate (DAP) pathway. |

| Threonine Synthase | O-phospho-L-homoserine → Threonine | Catalyzes the final step in threonine biosynthesis. |

| Asparagine Synthetase | Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi | Produces asparagine from aspartate. |

Experimental Protocols

Studying the enzymes and intermediates of the aspartate family pathway requires robust experimental methodologies. Below are generalized protocols for key assays.

Aspartokinase Activity Assay

This spectrophotometric assay measures the rate of aspartyl-β-phosphate formation.

Principle: The product of the aspartokinase reaction, aspartyl-β-phosphate, is converted to aspartate-β-hydroxamate in the presence of hydroxylamine. The hydroxamate derivative forms a colored complex with ferric chloride in an acidic solution, which can be quantified by measuring absorbance at 540 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing L-aspartate, ATP, MgCl₂, and the enzyme source in a suitable buffer (e.g., Tris-HCl).

-

Initiation: Start the reaction by adding the enzyme.

-

Termination: After a defined incubation period, stop the reaction by adding a solution of hydroxylamine.

-

Color Development: Add a solution of ferric chloride in hydrochloric acid to develop the color.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the amount of aspartyl-β-phosphate formed by comparing the absorbance to a standard curve generated with a known concentration of β-aspartyl hydroxamate.

Quantification of Amino Acids by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the amino acids produced.

Principle: Amino acids are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated by reverse-phase HPLC.

Methodology:

-

Sample Preparation: Collect cell lysates or reaction mixtures and deproteinize them, typically by acid precipitation (e.g., with trichloroacetic acid) followed by centrifugation.

-

Derivatization: Derivatize the amino acids in the supernatant using a reagent such as o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient of two solvents, such as an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Detect the derivatized amino acids using a UV or fluorescence detector set to the appropriate wavelengths for the chosen derivatizing agent.

-

-

Quantification: Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.

Implications for Drug Development

The metabolic pathways originating from oxaloacetate are essential for the survival of many pathogenic bacteria and fungi, but are absent in humans. This makes the enzymes in these pathways attractive targets for the development of novel antimicrobial agents. For instance, inhibiting key enzymes like dihydrodipicolinate synthase could disrupt bacterial cell wall synthesis, as the lysine biosynthesis pathway also produces diaminopimelic acid, a crucial component of peptidoglycan. Furthermore, in the context of cancer metabolism, understanding the flux through these pathways can provide insights into how cancer cells reprogram their metabolism to support rapid proliferation.

Conclusion

This compound is a cornerstone of amino acid biosynthesis, initiating a complex and highly regulated network of enzymatic reactions that produce a diverse array of essential and non-essential amino acids. A thorough understanding of these pathways, from the kinetics of the enzymes involved to the overall metabolic flux, is critical for advancements in microbiology, biotechnology, and medicine. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals aiming to explore and manipulate these fundamental biochemical processes.

References

The Pivotal Role of Oxaloacetate in Gluconeogenesis: A Technical Guide

Executive Summary

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise.[1][2] At the heart of this critical process lies oxaloacetate (OAA), a four-carbon dicarboxylic acid that serves as a key metabolic intermediate.[3] This technical guide provides an in-depth exploration of the significance of oxaloacetate in gluconeogenesis, detailing its synthesis, transport, and enzymatic conversion. We present quantitative data on enzyme kinetics and metabolite concentrations, comprehensive experimental protocols for key enzymatic assays, and detailed diagrams of the core signaling pathways and logical relationships to provide a thorough resource for professionals in the field.

Introduction: Oxaloacetate as a Metabolic Crossroads

Oxaloacetate is a central node in cellular metabolism, participating in the citric acid cycle, amino acid synthesis, and the urea cycle, in addition to its indispensable role in gluconeogenesis.[3] Its significance in gluconeogenesis stems from its function as the direct precursor to phosphoenolpyruvate (PEP), a crucial step in reversing the energetically unfavorable pyruvate kinase reaction of glycolysis.[1] The synthesis of glucose from precursors like lactate, pyruvate, and certain amino acids is critically dependent on the generation and subsequent utilization of oxaloacetate.

The Biochemical Journey of Oxaloacetate in Gluconeogenesis

The conversion of pyruvate to phosphoenolpyruvate (PEP) is a key regulatory and energetic checkpoint in gluconeogenesis and is accomplished through a two-step bypass of the irreversible pyruvate kinase reaction in glycolysis. This bypass critically involves oxaloacetate.

Synthesis of Oxaloacetate from Pyruvate

The initial step in the gluconeogenic pathway from pyruvate is the carboxylation of pyruvate to form oxaloacetate. This reaction occurs within the mitochondrial matrix and is catalyzed by the enzyme pyruvate carboxylase (PC) .

-

Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

-

Enzyme: Pyruvate Carboxylase (PC)

-

Location: Mitochondria

-

Cofactor: Biotin

-

Regulation: This enzyme is allosterically activated by acetyl-CoA. High levels of acetyl-CoA, which can signal an abundance of fatty acid oxidation, indicate a need for gluconeogenesis to store energy or maintain blood glucose.

The Mitochondrial Membrane Barrier: Transport of Oxaloacetate Equivalents

A critical juncture in gluconeogenesis is the transport of the newly synthesized oxaloacetate from the mitochondrial matrix to the cytosol, where the subsequent enzymes of the pathway are located. The inner mitochondrial membrane is impermeable to oxaloacetate. To overcome this, oxaloacetate is converted to either malate or aspartate, which can then be transported to the cytosol and reconverted to oxaloacetate.

-

The Malate-Aspartate Shuttle: This is the primary mechanism for transporting oxaloacetate equivalents.

-

Mitochondria: Oxaloacetate is reduced to malate by mitochondrial malate dehydrogenase, a reaction that also oxidizes NADH to NAD⁺.

-

Transport: Malate is transported across the inner mitochondrial membrane by the malate-α-ketoglutarate antiporter.

-

Cytosol: In the cytosol, malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase, reducing NAD⁺ to NADH. This step is also crucial as it provides the NADH required for a later step in gluconeogenesis.

-

Alternatively, oxaloacetate can be transaminated to aspartate, which is then transported to the cytosol and reconverted to oxaloacetate.

-

Conversion of Oxaloacetate to Phosphoenolpyruvate

Once in the cytosol, oxaloacetate is decarboxylated and phosphorylated to form phosphoenolpyruvate (PEP). This reaction is catalyzed by phosphoenolpyruvate carboxykinase (PEPCK) .

-

Reaction: Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂

-

Enzyme: Phosphoenolpyruvate Carboxykinase (PEPCK)

-

Location: Primarily cytosol, although a mitochondrial isoform (PEPCK-M) also exists.

-

Regulation: The expression of the gene encoding PEPCK is a major point of hormonal regulation for gluconeogenesis. Glucagon and glucocorticoids stimulate its transcription, while insulin inhibits it.

Quantitative Data

The efficiency and regulation of oxaloacetate's role in gluconeogenesis are underpinned by specific enzyme kinetics and metabolite concentrations.

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | Vmax (units/mg) | Activators | Inhibitors |

| Pyruvate Carboxylase (PC) | Pyruvate | 400-1000 | Variable | Acetyl-CoA | ADP |

| HCO₃⁻ | 1000-3000 | ||||

| ATP | 50-200 | ||||

| PEPCK (cytosolic) | Oxaloacetate | 12 | Variable | Glucagon (transcription) | ADP |

| GTP | 13 | ||||

| Malate Dehydrogenase (MDH) | Oxaloacetate | 30-100 | High | - | High NADH |

Note: Km and Vmax values can vary depending on the species, tissue, and experimental conditions.

Cellular Metabolite Concentrations

| Metabolite | Cellular Compartment | Typical Concentration (µM) | Conditions Favoring Gluconeogenesis |

| Oxaloacetate | Mitochondrial Matrix | 2-5 | Decreased |

| Cytosol | 0.1-1 | Increased | |

| Pyruvate | Cytosol/Mitochondria | 50-200 | Increased (from lactate, alanine) |

| Acetyl-CoA | Mitochondrial Matrix | 20-200 | Increased (from fatty acid oxidation) |

| PEP | Cytosol | 20-50 | Increased |

Note: Concentrations are approximate and can fluctuate significantly based on metabolic state.

Experimental Protocols

Accurate measurement of the enzymatic activities central to oxaloacetate metabolism is crucial for research in this area.

Pyruvate Carboxylase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay.

Principle: The oxaloacetate produced by pyruvate carboxylase is used in a subsequent reaction catalyzed by citrate synthase with acetyl-CoA, which releases Coenzyme A (CoA-SH). The free CoA-SH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrates: 100 mM NaHCO₃, 10 mM ATP, 20 mM Sodium Pyruvate

-

Cofactors: 10 mM MgCl₂, 0.2 mM Acetyl-CoA

-

Coupling Enzymes and Reagents: 10 units/mL Citrate Synthase, 0.2 mM DTNB

-

Sample: Cell or mitochondrial lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MgCl₂, ATP, NaHCO₃, Acetyl-CoA, DTNB, and citrate synthase.

-

Add the sample (lysate) to the reaction mixture and incubate at 30°C for 5 minutes to deplete any endogenous pyruvate.

-

Initiate the reaction by adding pyruvate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the pyruvate carboxylase activity.

PEPCK Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay measuring the reverse reaction (carboxylation of PEP).

Principle: The oxaloacetate produced from PEP by PEPCK is reduced to malate by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM HEPES-KOH, pH 7.5

-

Substrates: 2 mM PEP, 50 mM NaHCO₃

-

Cofactors: 2 mM GDP (or IDP), 5 mM MgCl₂, 1 mM DTT

-

Coupling Enzyme and Reagent: 10 units/mL Malate Dehydrogenase, 0.2 mM NADH

-

Sample: Cytosolic fraction of cell lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, MgCl₂, DTT, NADH, PEP, and malate dehydrogenase.

-

Add the sample (cytosolic extract) to the mixture.

-

Initiate the reaction by adding GDP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of absorbance decrease is proportional to the PEPCK activity.

Isotope Tracing for Measuring Gluconeogenic Flux

Stable isotope tracers are used to quantify the contribution of various precursors to glucose production.

Principle: A labeled gluconeogenic precursor (e.g., [¹³C₃]lactate or [¹³C₃]pyruvate) is introduced into the system (in vivo or in cell culture). The incorporation of the ¹³C label into glucose is then measured using mass spectrometry or NMR spectroscopy. This allows for the calculation of the rate of gluconeogenesis from that specific precursor.

General Procedure:

-

Administer a stable isotope-labeled gluconeogenic precursor (e.g., via infusion in vivo or addition to cell culture medium).

-

Collect samples (e.g., blood plasma or cell extracts) at various time points.

-

Isolate glucose from the samples.

-

Analyze the isotopic enrichment of glucose using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the rate of appearance of labeled glucose to determine the gluconeogenic flux from the administered precursor.

Visualization of Pathways and Relationships

The Central Role of Oxaloacetate in Gluconeogenesis

Caption: The core pathway of gluconeogenesis from pyruvate, highlighting the central role of oxaloacetate.

Allosteric Regulation of Pyruvate Carboxylase

Caption: Allosteric activation of Pyruvate Carboxylase by Acetyl-CoA.

Hormonal Regulation of PEPCK Gene Expression

Caption: Glucagon signaling pathway leading to increased PEPCK gene expression.

Conclusion

Oxaloacetate's position at the confluence of major metabolic pathways underscores its critical importance in maintaining cellular and organismal homeostasis. In gluconeogenesis, it is not merely an intermediate but a highly regulated nexus, ensuring the efficient conversion of non-carbohydrate precursors into glucose. A thorough understanding of the biochemical intricacies of oxaloacetate metabolism, supported by robust quantitative data and experimental methodologies, is paramount for researchers and professionals aiming to develop novel therapeutic strategies for metabolic disorders such as type 2 diabetes, where the regulation of gluconeogenesis is often impaired. This guide provides a foundational resource to aid in these endeavors.

References

The Pivotal Role of Oxaloacetic Acid in Cytosolic Acetyl-CoA Provision for Fatty Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

De novo fatty acid synthesis, a critical anabolic pathway, relies on a cytosolic pool of acetyl-CoA. However, acetyl-CoA is primarily generated within the mitochondria and cannot directly traverse the mitochondrial inner membrane. This guide elucidates the indispensable role of oxaloacetic acid (OAA) in facilitating the transport of acetyl units from the mitochondria to the cytosol. This process, primarily mediated by the citrate shuttle, not only provisions the fundamental building blocks for lipogenesis but also contributes to the generation of reducing equivalents (NADPH) essential for the reductive steps of fatty acid elongation. Understanding the intricacies of OAA's involvement is paramount for research into metabolic diseases and the development of novel therapeutic interventions targeting lipogenic pathways.

Introduction: The Compartmentalization Challenge in Lipogenesis

The biosynthesis of fatty acids is a cytosolic process, whereas its primary precursor, acetyl-CoA, is predominantly produced in the mitochondrial matrix through the pyruvate dehydrogenase complex and fatty acid β-oxidation.[1] The inner mitochondrial membrane is impermeable to acetyl-CoA, creating a fundamental metabolic hurdle.[2][3] Nature has evolved an elegant solution to this compartmentalization issue: the citrate-malate shuttle, a system in which oxaloacetic acid plays a central and non-negotiable role.[2] This whitepaper will provide a detailed examination of the biochemical journey of oxaloacetate as it enables the translocation of acetyl-CoA and supports the high energetic and reductive demands of fatty acid synthesis.

The Core Mechanism: Oxaloacetate and the Citrate Shuttle

The primary mechanism by which oxaloacetate facilitates the movement of acetyl-CoA is the citrate shuttle. This multi-step pathway effectively bridges mitochondrial and cytosolic metabolic hubs.[4]

Step 1: Mitochondrial Citrate Formation Within the mitochondrial matrix, the first step of the citric acid cycle involves the condensation of acetyl-CoA with oxaloacetate to form citrate. This reaction is catalyzed by the enzyme citrate synthase. When cellular energy levels are high (indicated by high ATP concentrations), isocitrate dehydrogenase is allosterically inhibited, leading to an accumulation of citrate and isocitrate within the mitochondria.

Step 2: Citrate Translocation This accumulation of citrate drives its transport into the cytosol via the mitochondrial citrate transporter, also known as solute carrier family 25 member 1 (SLC25A1). This transporter functions as an antiporter, typically exchanging citrate for cytosolic malate.

Step 3: Cytosolic Acetyl-CoA Regeneration Once in the cytosol, citrate is cleaved by the enzyme ATP-citrate lyase (ACLY). This ATP-dependent reaction regenerates acetyl-CoA and oxaloacetate in the cytosol, making the acetyl-CoA available for the first committed step of fatty acid synthesis, its carboxylation to malonyl-CoA by acetyl-CoA carboxylase (ACC).

Reaction: Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi

This step represents a critical nexus, directly linking carbohydrate metabolism (which produces citrate) with fatty acid synthesis (which consumes acetyl-CoA).

References

The Chemical Architecture and Properties of Oxalacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalacetic acid (OAA), a dicarboxylic acid, is a cornerstone of cellular metabolism. Its strategic position as an intermediate in fundamental biochemical pathways, including the citric acid cycle and gluconeogenesis, underscores its significance in cellular energy homeostasis and biosynthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and pivotal roles of this compound. It includes detailed experimental protocols for its quantification, quantitative data on its physicochemical properties, and visual representations of its engagement in key metabolic pathways to support researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name 2-oxobutanedioic acid, is a crystalline organic compound.[1] It is a C4-dicarboxylic acid and exists in equilibrium between its keto and enol tautomers. The stability of this compound is a critical consideration in experimental design, as it is unstable in solution and can decarboxylate to pyruvate.[2]

| Property | Value | Reference |

| IUPAC Name | 2-oxobutanedioic acid | [3] |

| Chemical Formula | C4H4O5 | [1] |

| Molecular Weight | 132.07 g/mol | |

| Melting Point | 161 °C (decomposes) | |

| pKa1 | 2.22 | |

| pKa2 | 3.89 | |

| pKa (enol proton) | 13.03 | |

| Solubility in Water | 100 mg/mL (with heat) | |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (~15 mg/mL) | |

| Appearance | White to off-white crystalline powder | |

| Stability in Solution | Unstable; decarboxylates to pyruvate. Stock solutions should be prepared fresh daily and kept on ice. |

Structure and Tautomerism

This compound exhibits keto-enol tautomerism, existing as an equilibrium mixture of a keto form (2-oxobutanedioic acid) and two enol forms (hydroxyfumaric acid and hydroxymaleic acid). The enol forms are particularly stable. The tautomeric state of this compound is significant in its biological activity and enzymatic interactions.

Key Signaling Pathways Involving this compound

This compound is a central intermediate in several critical metabolic pathways. Its primary roles are in the citric acid cycle and gluconeogenesis.

Citric Acid Cycle (Krebs Cycle)

In the mitochondrial matrix, oxaloacetate condenses with acetyl-CoA to form citrate, initiating the citric acid cycle. This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins, generating ATP and reducing equivalents (NADH and FADH2).

The Citric Acid Cycle Pathway

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and glucogenic amino acids. Oxaloacetate is a key intermediate, acting as a bridge between pyruvate and phosphoenolpyruvate (PEP).

Gluconeogenesis Pathway Overview

Experimental Protocols

Accurate quantification of this compound is crucial for metabolic studies. Due to its instability, sample handling and the timing of analysis are critical. Two common methods for quantification are colorimetric assays and High-Performance Liquid Chromatography (HPLC).

| Parameter | Colorimetric Assay (Diazo Reagent Method) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Based on the reaction of a diazonium salt with oxaloacetate to form a colored product, with color intensity proportional to the oxaloacetate concentration. | Separation of oxaloacetate from other sample components on a stationary phase followed by detection, typically by UV absorbance. |

| Reagent Preparation | - Assay Buffer: As per kit instructions. - Probe Solution: Reconstituted with a specified solvent (e.g., DMSO). - Enzyme Mix: Reconstituted lyophilized enzyme mix with assay buffer. - Developer: Reconstituted with assay buffer. - OAA Standard: Stock solution prepared and serially diluted. | - Mobile Phase: A mixture of acetonitrile (ACN) and water (e.g., 10:90 v/v) with a sulfuric acid buffer. - OAA Standard: A stock solution of known concentration prepared in the mobile phase. |

| Sample Preparation | - Tissues/Cells: Homogenize in OAA Assay Buffer on ice and centrifuge. - Deproteinization: Use a 10 kDa molecular weight cut-off spin filter for samples with interfering enzymes. | - Extraction: Extract oxaloacetate using a suitable solvent (e.g., perchloric acid followed by neutralization). - Centrifugation and Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter. |

| Assay Procedure | 1. Add standards and samples to a 96-well plate. 2. Prepare and add a Reaction Mix (Assay Buffer, Probe, Enzyme Mix, Developer) to each well. 3. Incubate for 30 minutes at room temperature, protected from light. 4. Measure absorbance at 570 nm. | 1. Set up the HPLC system with a suitable column (e.g., Newcrom BH mixed-mode) and mobile phase. 2. Set the flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 200 nm). 3. Inject prepared standards and samples. 4. Record chromatograms and identify the oxaloacetate peak by its retention time. |

| Data Analysis | 1. Subtract the blank absorbance from all readings. 2. Plot a standard curve of absorbance versus standard concentration. 3. Determine the oxaloacetate concentration in samples from the standard curve. | 1. Construct a calibration curve by plotting the peak area of the standards against their concentrations. 2. Determine the concentration of oxaloacetate in the samples by interpolating their peak areas on the calibration curve. |

Enzymatic Synthesis of Oxaloacetic Acid

A common laboratory method for the synthesis of oxaloacetic acid, particularly for isotopic labeling, involves the enzymatic carboxylation of phosphoenolpyruvate (PEP).

Materials:

-

Phosphoenolpyruvate (PEP)

-

Sodium bicarbonate (or [14C]HCO3- for labeling)

-

Phosphoenolpyruvate carboxylase (PEPC)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

Hydrochloric acid (HCl) for termination and stabilization

Procedure:

-

Prepare a reaction mixture containing PEP, MgCl2, and DTT in the reaction buffer.

-

Initiate the reaction by adding PEPC and sodium bicarbonate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

-

Terminate the reaction by adding HCl, which also serves to stabilize the product.

-

The synthesized oxaloacetic acid can then be purified, for example, by ion-exchange chromatography.

Conclusion

This compound's multifaceted role as a key metabolic intermediate solidifies its importance in cellular biochemistry. A thorough understanding of its chemical properties, structural dynamics, and involvement in central metabolic pathways is paramount for researchers in metabolic diseases, cancer biology, and drug development. The methodologies for its synthesis and quantification, as detailed in this guide, provide a practical framework for the accurate investigation of this vital molecule. The inherent instability of this compound necessitates careful experimental design and execution to ensure reliable and reproducible results.

References

The Gateway to Cellular Respiration: An In-depth Technical Guide to the Enzymatic Conversion of Malate to Oxaloacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-malate to oxaloacetate, a critical reaction in central metabolism. The core of this process is catalyzed by the enzyme malate dehydrogenase (MDH), which plays a pivotal role in the citric acid cycle and the malate-aspartate shuttle. Understanding the intricacies of this conversion is fundamental for research in metabolic diseases, oncology, and the development of novel therapeutics targeting cellular energy pathways.

The Core Reaction: Malate to Oxaloacetate

The reversible oxidation of L-malate to oxaloacetate is the final step of the citric acid cycle, regenerating the oxaloacetate required to accept a new acetyl-CoA molecule and continue the cycle.[1][2] This reaction is catalyzed by malate dehydrogenase (MDH) and involves the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[1][3]

Reaction:

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

While the standard Gibbs free energy change (ΔG°') for this reaction is positive (+29.7 kJ/mol), indicating it is unfavorable under standard conditions, the reaction proceeds in the forward direction within the cell.[3] This is due to the rapid consumption of oxaloacetate by the subsequent exergonic reaction catalyzed by citrate synthase and the continuous reoxidation of NADH by the electron transport chain.

The Enzyme: Malate Dehydrogenase (MDH)

Malate dehydrogenase (EC 1.1.1.37) is a ubiquitous enzyme found in all forms of life. In eukaryotes, two main isozymes exist: a mitochondrial form (m-MDH or MDH2) that is a key component of the citric acid cycle, and a cytosolic form (c-MDH or MDH1) which is involved in the malate-aspartate shuttle. The enzyme typically exists as a dimer, with each subunit having a molecular weight of approximately 36 kDa.

Catalytic Mechanism

The active site of MDH contains a catalytic dyad of histidine and aspartate residues. The reaction mechanism proceeds through a series of ordered steps:

-

Coenzyme Binding: The cofactor NAD⁺ binds to the enzyme first.

-

Substrate Binding: L-malate then binds to the enzyme-NAD⁺ complex. The carboxylate groups of malate are positioned by interactions with arginine residues in the active site.

-

Proton Transfer: A histidine residue (His-195 in many species) acts as a general base, abstracting a proton from the hydroxyl group of malate. This is stabilized by an adjacent aspartate residue.

-

Hydride Transfer: A hydride ion is transferred from the C2 carbon of malate to the nicotinamide ring of NAD⁺, reducing it to NADH.

-

Product Release: Oxaloacetate is the first product to be released, followed by the release of NADH.

Regulation of Malate Dehydrogenase Activity

The activity of MDH is subject to allosteric regulation by various metabolites, ensuring its function is coordinated with the metabolic state of the cell.

-

Substrate and Product Inhibition: High concentrations of oxaloacetate and NADH can inhibit the forward reaction. Conversely, high levels of malate can stimulate the production of oxaloacetate.

-

Citrate Regulation: Citrate can act as both an activator and an inhibitor of MDH. At high concentrations of malate and NAD⁺, citrate can stimulate oxaloacetate production. However, at low substrate concentrations, citrate can be inhibitory.

-

Transcriptional Regulation: The expression of the mdh gene can be regulated by environmental conditions such as the availability of oxygen and different carbon sources.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of malate dehydrogenase vary depending on the organism, the specific isozyme, and the experimental conditions. The following tables summarize key kinetic data for the forward (malate to oxaloacetate) and reverse (oxaloacetate to malate) reactions.

Table 1: Kinetic Parameters for the Forward Reaction (Malate Oxidation)

| Organism/Isozyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |

| Escherichia coli | L-Malate | - | - | - | |

| Human (Breast Cancer Tissue) | L-Malate | 1.6 ± 0.2 | - | - | |

| Human (Normal Breast Tissue) | L-Malate | 3.13 ± 0.4 | - | - | |

| Sheep Liver | L-Malate | 11 | - | - | |

| Taenia solium (cytoplasmic) | L-Malate | 0.215 | 87.8 | - | |

| General | L-Malate | 2 | - | 259.2 | |

| Human (Breast Cancer Tissue) | NAD⁺ | 0.93 ± 0.17 | - | - | |

| Human (Normal Breast Tissue) | NAD⁺ | 0.43 ± 0.06 | - | - | |

| Sheep Liver | NAD⁺ | 1.4 | - | - | |

| Taenia solium (cytoplasmic) | NAD⁺ | 0.050 | 104 | - |

Table 2: Kinetic Parameters for the Reverse Reaction (Oxaloacetate Reduction)

| Organism/Isozyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |

| Caenorhabditis elegans (MDH-1, recombinant) | Oxaloacetate | 0.054 | - | - | |

| Caenorhabditis elegans (MDH-2, recombinant) | Oxaloacetate | 0.052 | - | - | |

| Taenia solium (cytoplasmic) | Oxaloacetate | 0.0024 | 1490 | - | |

| NIPRO Enzymes | Oxaloacetate | 0.027 | - | - | |

| Caenorhabditis elegans (MDH-1, recombinant) | NADH | 0.061 | - | - | |

| Caenorhabditis elegans (MDH-2, recombinant) | NADH | 0.107 | - | - | |

| Taenia solium (cytoplasmic) | NADH | 0.048 | 1714 | - | |

| NIPRO Enzymes | NADH | 0.014 | - | - |

Experimental Protocols

The activity of malate dehydrogenase is most commonly measured using a continuous spectrophotometric assay. This method monitors the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for Malate Dehydrogenase Activity (Reverse Reaction: Oxaloacetate to Malate)

This protocol details the measurement of MDH activity in the direction of oxaloacetate reduction, which is often favored for in vitro assays due to its thermodynamic spontaneity.

Principle:

The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer with temperature control (set to 25°C or 37°C)

-

Cuvettes (1 cm path length)

-

Purified MDH enzyme or cell/tissue lysate

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

NADH Solution: 2 mM NADH in assay buffer (prepare fresh)

-

Oxaloacetate Solution: 10 mM oxaloacetate in assay buffer (prepare fresh and keep on ice)

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following reagents:

-

700 µL Assay Buffer

-

100 µL 2 mM NADH solution

-

100 µL Enzyme solution (appropriately diluted in assay buffer to yield a linear rate of absorbance change)

-

-

Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at the desired temperature for 5-10 minutes to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the Reaction: Start the reaction by adding 100 µL of the 10 mM oxaloacetate solution to the cuvette. Mix quickly and gently.

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.

-

Calculate Enzyme Activity:

-

Determine the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where ε (NADH) = 6.22 mM⁻¹cm⁻¹

-

Notes:

-

A blank reaction without the enzyme should be run to account for any non-enzymatic oxidation of NADH.

-

The concentration of the enzyme should be adjusted to ensure the rate of absorbance change is within the linear range of the spectrophotometer (typically 0.02-0.2 ΔA/min).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to the enzymatic conversion of malate to oxaloacetate.

Caption: The conversion of malate to oxaloacetate in the Citric Acid Cycle.

Caption: Allosteric regulation of Malate Dehydrogenase activity.

Caption: General workflow for a spectrophotometric enzyme assay.

References

The Role of Oxaloacetate in the Glyoxylate Cycle in Plants: A Technical Guide

Abstract

The glyoxylate cycle is a crucial anabolic metabolic pathway in plants, particularly during the post-germinative growth of oilseed species. It facilitates the conversion of stored lipids into carbohydrates, providing the necessary energy and carbon skeletons for the developing seedling. At the heart of this cycle lies oxaloacetate, a four-carbon dicarboxylic acid that plays a dual role as both the initial substrate acceptor and a key precursor for gluconeogenesis. This technical guide provides an in-depth examination of the function, regulation, and quantitative analysis of oxaloacetate within the plant glyoxylate cycle. It details the core reactions, subcellular localization, and regulatory mechanisms that govern metabolic flux. Furthermore, this document outlines key experimental protocols for the quantitative analysis of enzyme activities and metabolic flux, and presents data in a structured format to support researchers, scientists, and professionals in the field.

Introduction to the Glyoxylate Cycle and Oxaloacetate

In plants, the glyoxylate cycle is a specialized variation of the tricarboxylic acid (TCA) cycle that allows for the net conversion of acetyl-CoA, derived primarily from the β-oxidation of fatty acids, into four-carbon compounds.[1] This capability is essential for germinating seeds, which rely on stored lipids for the synthesis of sugars to fuel growth before photosynthesis can be established.[2] The cycle is primarily active within specialized peroxisomes known as glyoxysomes.[1][2]

The central molecule, oxaloacetate, functions as a metabolic hub. It initiates the cycle by condensing with acetyl-CoA and is regenerated in the final step, but the pathway also results in a net production of C4 intermediates that can be exported from the glyoxysome for biosynthetic purposes.[3] This guide will explore the pivotal functions of oxaloacetate in this vital plant metabolic pathway.

Core Reactions and Cellular Localization

The glyoxylate cycle shares five of its eight enzymes with the TCA cycle. However, it bypasses the two decarboxylation steps of the TCA cycle through the action of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). This carbon-conserving detour is what enables the net synthesis of carbohydrates from two-carbon acetyl-CoA units.

The primary reactions involving oxaloacetate are:

-

Citrate Synthesis: The cycle begins in the glyoxysome when a molecule of acetyl-CoA donates its two-carbon acetyl group to a molecule of oxaloacetate, forming the six-carbon compound citrate. This reaction is catalyzed by citrate synthase.

-

Malate Oxidation and Oxaloacetate Regeneration: The final step of the cycle is the oxidation of malate to regenerate oxaloacetate, a reaction catalyzed by glyoxysomal malate dehydrogenase (MDH).

This sequence of reactions is part of a complex interplay between the glyoxysome, the mitochondrion, and the cytosol, requiring efficient transport of metabolites across organellar membranes. Succinate produced in the glyoxysome is transported to the mitochondrion to be converted to malate, which can then be transported back to the glyoxysome to complete the cycle or to the cytosol to enter gluconeogenesis. Oxaloacetate itself has low membrane permeability and is often transported via shuttle systems, for instance, by being converted to aspartate.

The Dual Function of Oxaloacetate

Oxaloacetate's role is twofold: it is both a catalyst that is regenerated with each turn of the cycle and a net product that fuels other metabolic pathways.

-

Initiator of the Cycle: As the acceptor for acetyl-CoA, oxaloacetate is essential for initiating the flow of carbon through the glyoxylate cycle. Its regeneration is critical for the cycle's continuous operation.

-

Precursor for Biosynthesis: The glyoxylate cycle results in the net production of one molecule of succinate from two molecules of acetyl-CoA. This succinate is converted to oxaloacetate in the mitochondria. Therefore, for every two acetyl-CoA molecules that enter, one molecule of oxaloacetate is effectively produced. This surplus oxaloacetate can be converted to phosphoenolpyruvate (PEP) by PEP carboxykinase, which is a key step in gluconeogenesis, leading to the synthesis of hexose sugars.

Quantitative Data and Regulation

The metabolic flux through the glyoxylate cycle versus the TCA cycle is tightly regulated. The branch point is isocitrate, which can be acted upon by either isocitrate lyase (ICL) in the glyoxysome or isocitrate dehydrogenase (IDH) in the mitochondrion. The activity of IDH can be regulated by phosphorylation; when IDH is phosphorylated and inactivated, isocitrate is directed towards the glyoxylate cycle for biosynthesis. Additionally, intermediates of the TCA cycle, including oxaloacetate, malate, and succinate, have been shown to be competitive inhibitors of isocitrate lyase in some organisms, providing a mechanism for feedback regulation.

Data Presentation

Quantitative analysis of metabolite concentrations in subcellular compartments is challenging. However, kinetic data for the enzymes involved provide insight into the cycle's regulation.

| Enzyme | Substrate(s) | Product(s) | Cellular Location | EC Number | Notes |

| Citrate Synthase | Oxaloacetate, Acetyl-CoA | Citrate, CoA | Glyoxysome | 2.3.3.1 | Initiates the cycle by consuming oxaloacetate. |

| Malate Dehydrogenase | L-Malate, NAD+ | Oxaloacetate, NADH, H+ | Glyoxysome | 1.1.1.37 | Regenerates oxaloacetate in the final step of the cycle. |

| Isocitrate Lyase | Isocitrate | Succinate, Glyoxylate | Glyoxysome | 4.1.3.1 | Key regulatory enzyme; can be inhibited by TCA cycle intermediates like oxaloacetate and malate. |

| Malate Synthase | Glyoxylate, Acetyl-CoA | L-Malate, CoA | Glyoxysome | 2.3.3.9 | The second unique enzyme of the cycle. |

| PEP Carboxykinase | Oxaloacetate, ATP (or GTP) | Phosphoenolpyruvate, ADP | Cytosol | 4.1.1.49 | Commits oxaloacetate to the gluconeogenic pathway. |

Table 1: Key enzymes related to oxaloacetate metabolism in the context of the plant glyoxylate cycle.

Experimental Protocols

Accurate quantification of enzyme activities and metabolic fluxes is essential for understanding the role of oxaloacetate and the regulation of the glyoxylate cycle.

Protocol: Malate Dehydrogenase (MDH) Activity Assay

This protocol measures the rate of oxaloacetate production by monitoring the reduction of NAD+ to NADH.

-

Principle: The activity of MDH is determined spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Substrate 1: 200 mM L-Malate solution.

-

Substrate 2: 20 mM NAD+ solution.

-

Enzyme Extract: Isolated glyoxysomal fraction or total protein extract.

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing 850 µL of Assay Buffer and 50 µL of L-Malate solution.

-

Add 50 µL of the enzyme extract and incubate for 2 minutes at 25°C to equilibrate.

-

Initiate the reaction by adding 50 µL of the NAD+ solution.

-

Immediately begin monitoring the change in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

-

Calculation: Enzyme activity is calculated using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol: Isocitrate Lyase (ICL) Activity Assay

This protocol measures the formation of glyoxylate from the cleavage of isocitrate.

-

Principle: Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. The glyoxylate produced is then reacted with phenylhydrazine to form glyoxylate phenylhydrazone, which can be quantified by its absorbance at 324 nm.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 2 mM MgCl₂.

-

Substrate: 20 mM DL-Isocitrate solution.

-

Detection Reagent: 10 mM Phenylhydrazine hydrochloride solution (freshly prepared).

-

Enzyme Extract: Isolated glyoxysomal fraction.

-

-

Procedure:

-

Combine 500 µL Assay Buffer, 100 µL Isocitrate solution, and 100 µL Detection Reagent in a microcentrifuge tube.

-

Add 100 µL of the enzyme extract to start the reaction.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 200 µL of 1 M HCl.

-

Centrifuge to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 324 nm against a blank (a reaction stopped at time zero).

-

-

Calculation: The concentration of the glyoxylate phenylhydrazone product is determined using its molar extinction coefficient (1.7 x 10⁴ M⁻¹cm⁻¹).

Methodology: ¹³C-Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

-

Principle: A ¹³C-labeled substrate (e.g., [¹³C]-acetate or fatty acid) is supplied to the plant tissue. As the substrate is metabolized, the ¹³C label is incorporated into downstream intermediates. By measuring the mass isotopomer distribution of these intermediates using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative fluxes through competing pathways (like the glyoxylate cycle and TCA cycle) can be calculated.

-

General Workflow:

-

Labeling Experiment: Incubate plant material (e.g., germinating seeds) with a ¹³C-labeled precursor until an isotopic steady state is reached.

-

Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites.

-

Analytical Measurement: Analyze the labeling patterns of key intermediates (e.g., organic acids, amino acids) using GC-MS or LC-MS/MS.

-

Computational Modeling: Use the measured labeling data and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

-

Conclusion and Future Directions

Oxaloacetate is unequivocally central to the function of the glyoxylate cycle in plants. It serves not only as the cornerstone for the cycle's initiation but also as the critical link to gluconeogenesis, enabling the conversion of stored fat into essential carbohydrates for seedling establishment. The intricate regulation at the isocitrate branch point, influenced by feedback from TCA cycle intermediates including oxaloacetate itself, highlights the sophisticated metabolic control that balances biosynthetic needs with energy production.

Future research, leveraging advanced techniques like subcellular-resolved metabolomics and dynamic ¹³C-flux analysis, will further elucidate the precise concentrations and transport kinetics of oxaloacetate. Understanding how to manipulate the flux of oxaloacetate and related intermediates holds significant potential for agricultural biotechnology, offering avenues to improve seed vigor, germination efficiency, and overall crop yield.

References